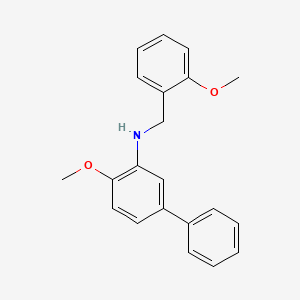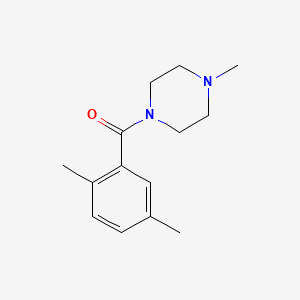
1-(2,5-dimethylbenzoyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzoyl)-4-methylpiperazine (DMBMPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBMPP is a piperazine derivative that has a benzoyl group and two methyl groups attached to the piperazine ring. This compound has shown promising results in various studies, and its synthesis method is relatively easy, making it an attractive option for researchers.
作用機序
The mechanism of action of 1-(2,5-dimethylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have suggested that this compound may interact with proteins and enzymes in cells, leading to changes in their activity. Additionally, this compound has been shown to induce reactive oxygen species (ROS) generation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have suggested that this compound can induce cell death in cancer cells by causing DNA damage and inducing apoptosis. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 1-(2,5-dimethylbenzoyl)-4-methylpiperazine in lab experiments is its easy synthesis method. Additionally, this compound has unique fluorescence properties that make it an excellent candidate for use in fluorescence-based assays. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are various future directions for the use of 1-(2,5-dimethylbenzoyl)-4-methylpiperazine in scientific research. One potential direction is the development of this compound-based fluorescent probes for imaging applications. Additionally, the use of this compound in photodynamic therapy for cancer treatment is an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. Its easy synthesis method, unique fluorescence properties, and potential use in photodynamic therapy make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 1-(2,5-dimethylbenzoyl)-4-methylpiperazine can be achieved through a simple reaction between 2,5-dimethylbenzoyl chloride and 4-methylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of this compound with a yield of around 80%. The synthesis method is relatively easy to perform, and the reagents required are readily available, making this compound an attractive option for researchers.
科学的研究の応用
1-(2,5-dimethylbenzoyl)-4-methylpiperazine has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential use as a fluorescent probe. This compound has a unique fluorescence property that makes it an excellent candidate for use in fluorescence-based assays. Additionally, this compound has shown potential as a photosensitizer, which can be used in photodynamic therapy to treat cancer.
特性
IUPAC Name |
(2,5-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-5-12(2)13(10-11)14(17)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXADUDQUWYGNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)
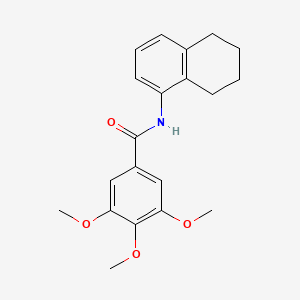
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
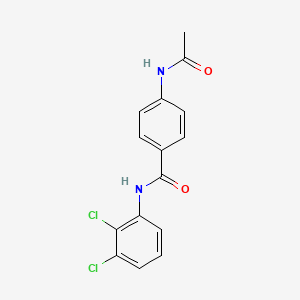
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)

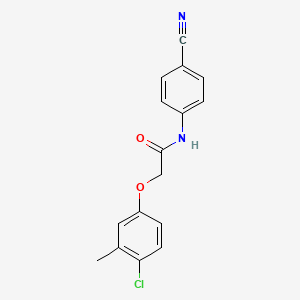
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenyl]acetamide](/img/structure/B5859204.png)
